Methyl 2-(5-bromo-2-(tert-butyldimethylsilyloxy)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5-bromo-2-(tert-butyldimethylsilyloxy)phenyl)acetate is an organic compound that features a brominated aromatic ring and a silyl ether group. This compound is of interest in organic synthesis due to its unique structural features, which make it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize microreactor technology to control reaction conditions precisely, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromo-2-(tert-butyldimethylsilyloxy)phenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The silyl ether group can be hydrolyzed to form the corresponding phenol
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used
Major Products
The major products formed from these reactions include substituted phenyl acetates, ketones, alcohols, and phenols, depending on the reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-(5-bromo-2-(tert-butyldimethylsilyloxy)phenyl)acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving silyl ethers.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromo-2-(tert-butyldimethylsilyloxy)phenyl)acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the silyl ether group play crucial roles in its chemical behavior. The bromine atom can participate in electrophilic aromatic substitution reactions, while the silyl ether group can undergo hydrolysis to release the phenol, which can further react with other chemical entities .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine
- 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine
- 2,5-Diphenyl-1,3-oxazoline
Uniqueness
Methyl 2-(5-bromo-2-(tert-butyldimethylsilyloxy)phenyl)acetate is unique due to its combination of a brominated aromatic ring and a silyl ether group, which provides distinct reactivity patterns compared to other similar compounds. This uniqueness makes it a valuable intermediate in organic synthesis and various research applications .
Properties
Molecular Formula |
C15H23BrO3Si |
---|---|
Molecular Weight |
359.33 g/mol |
IUPAC Name |
methyl 2-[5-bromo-2-[tert-butyl(dimethyl)silyl]oxyphenyl]acetate |
InChI |
InChI=1S/C15H23BrO3Si/c1-15(2,3)20(5,6)19-13-8-7-12(16)9-11(13)10-14(17)18-4/h7-9H,10H2,1-6H3 |
InChI Key |
DQLYHMOSUAQGLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Br)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.